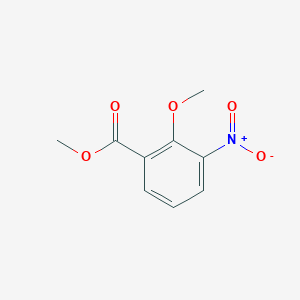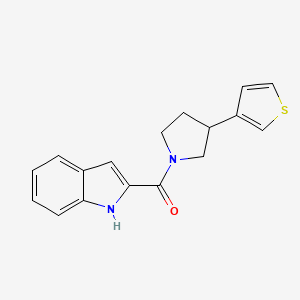![molecular formula C13H13N7O2 B2396066 N-((8-metoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-5-metilpirazina-2-carboxamida CAS No. 2034282-09-0](/img/structure/B2396066.png)
N-((8-metoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-5-metilpirazina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H13N7O2 and its molecular weight is 299.294. The purity is usually 95%.
BenchChem offers high-quality N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las investigaciones indican que los derivados de este compuesto exhiben una prometedora actividad anticancerígena. Pueden interferir con el crecimiento, la proliferación y la metástasis de las células cancerosas. Se necesitan más estudios para explorar los mecanismos específicos y los posibles objetivos .
- Los derivados de la N-((8-metoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-5-metilpirazina-2-carboxamida han demostrado efectos antibacterianos. Los investigadores han probado su actividad contra cepas de Staphylococcus aureus y Escherichia coli .
- Además, podrían exhibir efectos antiinflamatorios, lo que los hace relevantes para condiciones que implican inflamación .
- Los investigadores han explorado la inhibición de enzimas por estos compuestos:
- Las investigaciones sugieren que los derivados de este compuesto exhiben efectos antituberculosos. Esto podría ser significativo en la lucha contra la tuberculosis .
Propiedades Anticancerígenas
Actividad Antimicrobiana
Efectos Analgésicos y Antiinflamatorios
Inhibición Enzimática
Actividad Antituberculosa
En resumen, los derivados de la this compound son prometedores en diversas áreas terapéuticas. Los investigadores continúan explorando su potencial, haciendo hincapié en su relación estructura-actividad y estudios de modelado in silico. Estos compuestos pueden contribuir al diseño racional de nuevos fármacos para enfermedades multifuncionales . 🌟
Mecanismo De Acción
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been shown to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication
Biochemical Pathways
Given the potential antibacterial activity, it may impact pathways essential for bacterial growth and survival
Result of Action
Similar compounds have shown moderate to good antibacterial activities , suggesting that this compound may also have potential antibacterial effects.
Análisis Bioquímico
Biochemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide has been found to exhibit inhibitory activities towards certain kinases . It interacts with enzymes such as c-Met and VEGFR-2, showing promising antiproliferative activities against certain cell lines .
Cellular Effects
The compound has been shown to influence cell function by inhibiting the growth of certain cells in a dose-dependent manner . It has been observed to impact cell signaling pathways, specifically the intracellular c-Met signaling of A549 cells .
Molecular Mechanism
At the molecular level, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide exerts its effects through binding interactions with biomolecules . It has been found to bind to c-Met and VEGFR-2 proteins, inhibiting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it has been observed to inhibit the growth of A549 cells in a dose-dependent manner
Metabolic Pathways
Given its inhibitory effects on c-Met and VEGFR-2, it may influence pathways related to these enzymes .
Propiedades
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-5-16-9(6-15-8)12(21)17-7-10-18-19-11-13(22-2)14-3-4-20(10)11/h3-6H,7H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUHUUGRKXRIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S)-10-((5-ethylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2395985.png)


![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)
![4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline](/img/structure/B2395994.png)
![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)





![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)
